AOD 9604 AOD 9604 AOD 9604 is a modified form Growth Hormone which is a 191 amino acid peptide. The last 15 amino acids (176-191) of the Growth Hormone polypeptide have been reproduced as a specific peptide and is called GH Frag 176-191 or AOD 9604. AOD-9604 is a potential anti-obesity peptide based on human growth hormone. AOD9604 was originally developed after research on mice, but subsequent studies in human have shown no efficacy for the potential treatment of obesity. Other recent findings have shown, in addition to its fat loss properties, AOD 9604 processes many other regenerative properties associated with growth hormone. Currently, trials are underway to show the application of AOD 9604 in osteoarthritis, hypercholesterolemia, bone and cartilage repair.
Brand Name: Vulcanchem
CAS No.: 221231-10-3
VCID: VC0519055
InChI: InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N
Molecular Formula: C78H123N23O23S2
Molecular Weight: 1815.1

AOD 9604

CAS No.: 221231-10-3

Inhibitors

VCID: VC0519055

Molecular Formula: C78H123N23O23S2

Molecular Weight: 1815.1

Purity: >98% (or refer to the Certificate of Analysis)

AOD 9604 - 221231-10-3

CAS No. 221231-10-3
Product Name AOD 9604
Molecular Formula C78H123N23O23S2
Molecular Weight 1815.1
IUPAC Name (2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1
Standard InChIKey GVIYUKXRXPXMQM-BPXGDYAESA-N
SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N
Appearance Solid powder
Description AOD 9604 is a modified form Growth Hormone which is a 191 amino acid peptide. The last 15 amino acids (176-191) of the Growth Hormone polypeptide have been reproduced as a specific peptide and is called GH Frag 176-191 or AOD 9604. AOD-9604 is a potential anti-obesity peptide based on human growth hormone. AOD9604 was originally developed after research on mice, but subsequent studies in human have shown no efficacy for the potential treatment of obesity. Other recent findings have shown, in addition to its fat loss properties, AOD 9604 processes many other regenerative properties associated with growth hormone. Currently, trials are underway to show the application of AOD 9604 in osteoarthritis, hypercholesterolemia, bone and cartilage repair.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AOD-9604; AOD 9604; AOD9604.
Reference 1: Thomas A, Görgens C, Guddat S, Thieme D, Dellanna F, Schänzer W, Thevis M. Simplifying and expanding the screening for peptides <2 kDa by direct urine injection, liquid chromatography, and ion mobility mass spectrometry. J Sep Sci. 2016 Jan;39(2):333-41. doi: 10.1002/jssc.201501060. Epub 2015 Dec 15. PubMed PMID: 26578461.
2: Kwon DR, Park GY. Effect of Intra-articular Injection of AOD9604 with or without Hyaluronic Acid in Rabbit Osteoarthritis Model. Ann Clin Lab Sci. 2015 Summer;45(4):426-32. PubMed PMID: 26275694.
3: Thevis M, Thomas A, Schänzer W. Detecting peptidic drugs, drug candidates and analogs in sports doping: current status and future directions. Expert Rev Proteomics. 2014 Dec;11(6):663-73. doi: 10.1586/14789450.2014.965159. Epub 2014 Nov 8. PubMed PMID: 25382550.
4: Cox HD, Smeal SJ, Hughes CM, Cox JE, Eichner D. Detection and in vitro metabolism of AOD9604. Drug Test Anal. 2015 Jan;7(1):31-8. doi: 10.1002/dta.1715. Epub 2014 Sep 10. PubMed PMID: 25208511.
5: Vanhee C, Moens G, Deconinck E, De Beer JO. Identification and characterization of peptide drugs in unknown pharmaceutical preparations seized by the Belgian authorities: case report on AOD9604. Drug Test Anal. 2014 Sep;6(9):964-8. doi: 10.1002/dta.1687. Epub 2014 Jun 26. PubMed PMID: 24976118.
6: Thevis M, Schänzer W. Analytical approaches for the detection of emerging therapeutics and non-approved drugs in human doping controls. J Pharm Biomed Anal. 2014 Dec;101:66-83. doi: 10.1016/j.jpba.2014.05.020. Epub 2014 May 23. Review. PubMed PMID: 24906629.
7: Orlovius AK, Thomas A, Schänzer W, Thevis M. AOD-9604 does not influence the WADA hGH isoform immunoassay. Drug Test Anal. 2013 Nov-Dec;5(11-12):850-2. doi: 10.1002/dta.1557. Epub 2013 Sep 30. PubMed PMID: 24124033.
8: Khan A, Raza S, Khan Y, Aksoy T, Khan M, Weinberger Y, Goldman J. Current updates in the medical management of obesity. Recent Pat Endocr Metab Immune Drug Discov. 2012 May;6(2):117-28. Review. PubMed PMID: 22435392.
9: Zieba R. [Obesity: a review of currently used antiobesity drugs and new compounds in clinical development]. Postepy Hig Med Dosw (Online). 2007 Oct 19;61:612-26. Review. Polish. PubMed PMID: 17971763.
10: Jensen MD. Potential role of new therapies in modifying cardiovascular risk in overweight patients with metabolic risk factors. Obesity (Silver Spring). 2006 Jun;14 Suppl 3:143S-149S. Review. PubMed PMID: 16931496.
11: Halford JC. Obesity drugs in clinical development. Curr Opin Investig Drugs. 2006 Apr;7(4):312-8. Review. PubMed PMID: 16625817.
12: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Apr;27(3):193-219. PubMed PMID: 15834452.
13: Wilding J. AOD-9604 Metabolic. Curr Opin Investig Drugs. 2004 Apr;5(4):436-40. Review. PubMed PMID: 15134286.
14: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
15: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Sep;25(7):565-97. PubMed PMID: 14571286.
16: Heffernan M, Summers RJ, Thorburn A, Ogru E, Gianello R, Jiang WJ, Ng FM. The Effects of Human GH and Its Lipolytic Fragment (AOD9604) on Lipid Metabolism Following Chronic Treatment in Obese Mice andβ 3-AR Knock-Out Mice. Endocrinology. 2001 Dec 1;142(12):5182-5189. doi: 10.1210/endo.142.12.8522. PubMed PMID: 28201187.
17: Heffernan M, Summers RJ, Thorburn A, Ogru E, Gianello R, Jiang WJ, Ng FM. The effects of human GH and its lipolytic fragment (AOD9604) on lipid metabolism following chronic treatment in obese mice and beta(3)-AR knock-out mice. Endocrinology. 2001 Dec;142(12):5182-9. PubMed PMID: 11713213.
18: Heffernan MA, Thorburn AW, Fam B, Summers R, Conway-Campbell B, Waters MJ, Ng FM. Increase of fat oxidation and weight loss in obese mice caused by chronic treatment with human growth hormone or a modified C-terminal fragment. Int J Obes Relat Metab Disord. 2001 Oct;25(10):1442-9. PubMed PMID: 11673763.
19: Ng FM, Sun J, Sharma L, Libinaka R, Jiang WJ, Gianello R. Metabolic studies of a synthetic lipolytic domain (AOD9604) of human growth hormone. Horm Res. 2000;53(6):274-8. PubMed PMID: 11146367.
PubChem Compound 71300630
Last Modified Dec 19 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator